2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N'~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide
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Overview
Description
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent to introduce the bromo substituent.
Methylation: The brominated pyrazole is methylated using a methylating agent such as methyl iodide.
Condensation: The final step involves the condensation of the brominated and methylated pyrazole with an appropriate aldehyde or ketone to form the desired acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-yl)acetohydrazide
- 2-(3-Methyl-1H-pyrazol-1-yl)acetohydrazide
- N’~1~-(1-Ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide
Uniqueness
2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N’~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide is unique due to its specific combination of substituents on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14BrFN6O |
---|---|
Molecular Weight |
357.18 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H14BrFN6O/c1-3-20-12(14)9(5-16-20)4-15-17-11(21)7-19-6-10(13)8(2)18-19/h4-6H,3,7H2,1-2H3,(H,17,21)/b15-4+ |
InChI Key |
FNFFPGOSEBWTKB-SYZQJQIISA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)CN2C=C(C(=N2)C)Br)F |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)CN2C=C(C(=N2)C)Br)F |
Origin of Product |
United States |
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